molecular formula C16H17N3O4S B6715469 N,N,5-trimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide

N,N,5-trimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide

Cat. No.: B6715469
M. Wt: 347.4 g/mol
InChI Key: TWLZESDAHGYZMR-UHFFFAOYSA-N
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Description

N,N,5-trimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a sulfonamide group

Properties

IUPAC Name

N,N,5-trimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-10-6-5-7-12(8-10)15-17-16(23-18-15)13-9-14(22-11(13)2)24(20,21)19(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLZESDAHGYZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(OC(=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-trimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the oxadiazole ring, and finally, the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,5-trimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N,5-trimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N,5-trimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and oxadiazole derivatives, such as:

  • N,N-dimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide
  • N,N,5-trimethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide

Uniqueness

What sets N,N,5-trimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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